3-Tosyltetrahydrofuran
Overview
Description
3-Tosyltetrahydrofuran is a chemical compound with the molecular formula C11H14O4S. It is a derivative of tetrahydrofuran, where a tosyl group (p-toluenesulfonyl) is attached to the third carbon of the tetrahydrofuran ring. This compound is known for its versatility in organic synthesis and its applications in various scientific research fields .
Preparation Methods
3-Tosyltetrahydrofuran can be synthesized through several methods. One common synthetic route involves the tosylation of tetrahydrofuran derivatives. The reaction typically uses p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity and yield of the product .
Industrial production methods for this compound may involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-Tosyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making this compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles like sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield tetrahydrofuran derivatives without the tosyl group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to produce sulfonic acid derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azidotetrahydrofuran, while reduction with LiAlH4 produces tetrahydrofuran .
Scientific Research Applications
3-Tosyltetrahydrofuran has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Discovery: The compound is used in the development of new drugs due to its ability to undergo diverse chemical transformations.
Polymer Chemistry: It is employed in the synthesis of polymers and copolymers with specific properties for industrial applications.
In medicinal chemistry, this compound derivatives have shown potential as antibacterial and antiviral agents. Their ability to interact with biological targets makes them valuable in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Tosyltetrahydrofuran involves its ability to act as a versatile intermediate in chemical reactions. The tosyl group enhances the reactivity of the compound, allowing it to participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
3-Tosyltetrahydrofuran can be compared with other tetrahydrofuran derivatives such as:
Tetrahydrofuran (THF): A simple ether with a similar ring structure but without the tosyl group.
3-Hydroxytetrahydrofuran: A derivative with a hydroxyl group at the third carbon, used as an intermediate in pharmaceutical synthesis.
3-Bromotetrahydrofuran: A brominated derivative used in various organic reactions as a building block.
The uniqueness of this compound lies in its tosyl group, which provides enhanced reactivity and versatility in chemical synthesis compared to other tetrahydrofuran derivatives .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyloxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-2-4-10(5-3-9)15(12,13)11-6-7-14-8-11/h2-5,11H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOCCBCGJYSBKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCOC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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